molecular formula C13H18BFO3 B1447470 2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1416367-00-4

2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1447470
CAS RN: 1416367-00-4
M. Wt: 252.09 g/mol
InChI Key: DGHRKRRFVKPHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Safety Information : It is classified as hazardous (GHS06) and can cause harm if ingested (H301). Please handle with care .

Molecular Structure Analysis

The molecular structure of this compound consists of a boron atom (B) bonded to two oxygen atoms (O) in a dioxaborolane ring. The phenyl group attached to the boron atom contains a fluorine atom (F) and a methoxy group (OCH3) at specific positions. The tetramethyl substituents enhance its stability and reactivity .

Scientific Research Applications

Polymer Synthesis and Material Science

2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds are used in precision polymer synthesis. For example, they are involved in the catalyst-transfer Suzuki-Miyaura coupling polymerization, yielding polymers with narrow molecular weight distributions and almost perfect regioregularity, as demonstrated in the synthesis of poly(3-hexylthiophene) (Yokozawa et al., 2011). This indicates their importance in developing advanced materials with specific properties.

Crystal Structure and Conformational Analysis

The compound is a key intermediate in synthesizing boric acid ester intermediates with benzene rings. Studies have confirmed the structures of these intermediates using various techniques like FTIR, NMR, and mass spectrometry. Conformational analysis using density functional theory (DFT) shows that the molecular structures are consistent with crystal structures determined by X-ray diffraction (Huang et al., 2021). This highlights its role in understanding and manipulating molecular structures for various applications.

Fluorescence and Nanoparticle Technology

Compounds similar to this compound have been used in the development of fluorescence probes and nanoparticles. For instance, boronate-based fluorescence probes for detecting hydrogen peroxide have been synthesized, demonstrating an "Off–On" fluorescence response (Lampard et al., 2018). This underscores the potential of these compounds in creating sensitive and selective detection systems for biomedical and environmental applications.

Catalysis and Organic Synthesis

In the field of catalysis and organic synthesis, these compounds serve as intermediates and catalysts. Their involvement in reactions like Suzuki-Miyaura chain growth polymerization highlights their utility in synthesizing well-defined polymers with specific end groups and molecular weights (Yokoyama et al., 2007). This is crucial for developing new materials and drugs with tailored properties.

Medicinal Chemistry and Drug Design

While specific applications in medicinal chemistry for this compound are not provided, related compounds have been explored in this field. For example, pinacolylboronate-substituted stilbenes, sharing a similar core structure, have been synthesized and studied for their potential as lipogenic inhibitors, indicating possible therapeutic applications (Das et al., 2011). This shows the broader relevance of this class of compounds in drug development.

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid ingestion, and seek medical attention if exposed .

properties

IUPAC Name

2-(3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHRKRRFVKPHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1416367-00-4
Record name 2-(3-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.